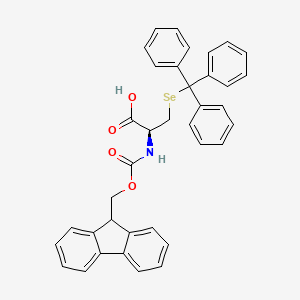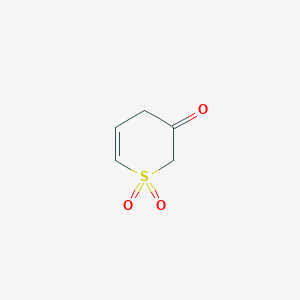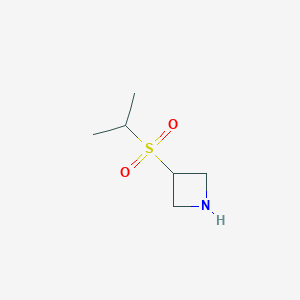
3-(Propane-2-sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propane-2-sulfonyl)azetidine is a four-membered nitrogen-containing heterocycle with a sulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-2-sulfonyl)azetidine can be achieved through several methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides without the assistance of a base under mild conditions has been reported .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave irradiation and copper-catalyzed reactions are favored due to their high yields and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Propane-2-sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfinyl or sulfide derivatives, and substituted azetidines .
Scientific Research Applications
3-(Propane-2-sulfonyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Propane-2-sulfonyl)azetidine involves its ability to undergo ring-opening reactions due to the ring strain of the four-membered azetidine ring. This reactivity allows it to interact with various molecular targets and pathways, making it a valuable compound in synthetic chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(Propane-2-sulfonyl)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more manageable than aziridines while still offering significant synthetic versatility compared to pyrrolidines .
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-propan-2-ylsulfonylazetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)10(8,9)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
BZLRKMPZYPKPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)

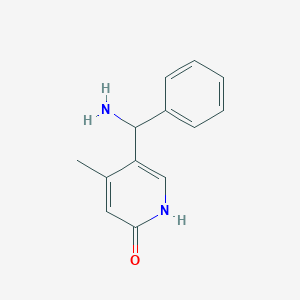
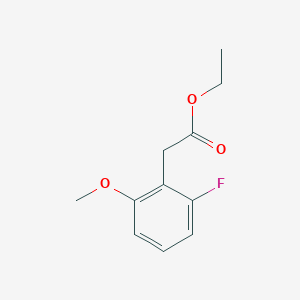
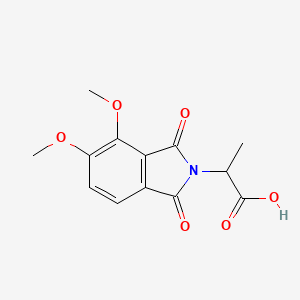


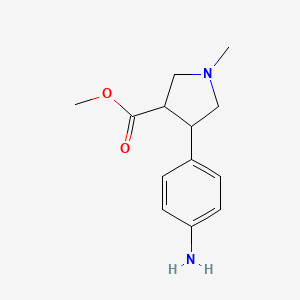
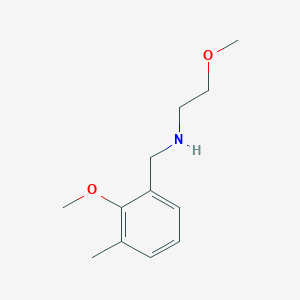
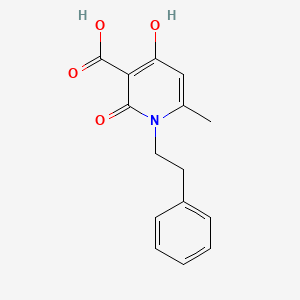
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
